4-((2-((2,5-dimethylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
Description
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Properties
IUPAC Name |
4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-19-8-9-20(2)23(16-19)18-35-28-30-25-7-5-4-6-24(25)27(33)31(28)17-21-10-12-22(13-11-21)26(32)29-14-15-34-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRZQASZUDSLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-((2,5-dimethylbenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide (CAS Number: 1115434-30-4) is a synthetic organic molecule with potential therapeutic applications. Its structure features a quinazoline core, which is known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H29N3O3S
- Molecular Weight : 487.6 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C28H29N3O3S |
| Molecular Weight | 487.6 g/mol |
| CAS Number | 1115434-30-4 |
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets. The quinazoline moiety is known to inhibit various kinases and has been implicated in the modulation of signaling pathways involved in cell proliferation and survival.
- Inhibition of Kinases : Quinazoline derivatives typically act as ATP-competitive inhibitors of kinases, which play crucial roles in cancer cell signaling.
- Cereblon Binding : Similar compounds have shown binding affinity to cereblon, an E3 ubiquitin ligase that regulates protein degradation pathways, particularly in multiple myeloma treatments .
Anticancer Potential
Research indicates that compounds with a similar structure exhibit significant anticancer activity. For instance, quinazoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of the PI3K/AKT and MAPK signaling pathways.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Compounds structurally related to quinazolines have been reported to inhibit bacterial growth by targeting the bacterial virulence factors, such as the type III secretion system (T3SS) .
Case Studies
- In Vitro Studies : A study evaluating similar quinazoline derivatives demonstrated that they effectively inhibited proliferation in various cancer cell lines, with IC50 values ranging from 100 nM to 1 µM . This suggests that our compound may exhibit comparable potency.
- In Vivo Efficacy : In animal models, quinazoline-based compounds have shown promising results in reducing tumor size and improving survival rates in mice with induced tumors . The specific effects of our compound on tumor growth and metastasis remain to be elucidated but are anticipated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
